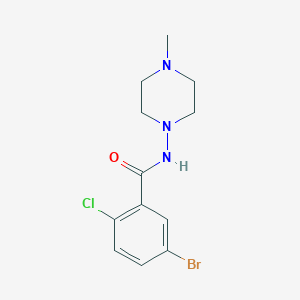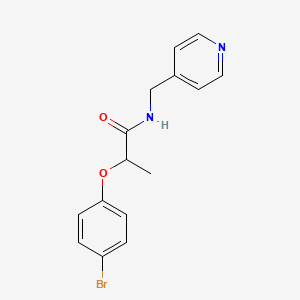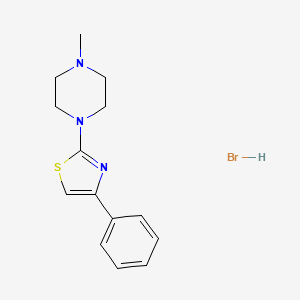
3-Phenyladamantanyl pyrrolidinyl ketone
Descripción general
Descripción
3-Phenyladamantanyl pyrrolidinyl ketone is an organic compound that features a unique structure combining a pyrrolidine ring with an adamantane core substituted with a phenyl group
Direcciones Futuras
Adamantane derivatives have diverse applications in various fields, and there is ongoing research into developing new synthesis methods and exploring their potential uses . The future directions for “1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine” would likely follow this trend, although specific future directions are not detailed in the current literature.
Mecanismo De Acción
Target of Action
The primary target of 1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine is currently unknown. This compound is a derivative of adamantane , a class of compounds known to interact with various biological targets, including ion channels and receptors in the nervous system
Mode of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . These properties could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Adamantane derivatives have been found to be involved in a variety of biological activities, including antiviral, anti-inflammatory, and antidiabetic effects . The compound’s effect on these pathways and their downstream effects would require further investigation.
Result of Action
Given the diverse biological activities of adamantane derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyladamantanyl pyrrolidinyl ketone typically involves the condensation of adamantanone with a suitable pyrrolidine derivative. One common method includes the reaction of adamantanone with pyrrolidine in the presence of a strong base such as potassium hydroxide (KOH) and a phase transfer catalyst like 18-crown-6 . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyladamantanyl pyrrolidinyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or bromo derivatives.
Aplicaciones Científicas De Investigación
3-Phenyladamantanyl pyrrolidinyl ketone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced thermal and mechanical properties.
Comparación Con Compuestos Similares
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Another adamantane derivative with antiviral properties.
Amantadine: Used as an antiviral and antiparkinsonian agent.
Uniqueness: 3-Phenyladamantanyl pyrrolidinyl ketone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the phenyl group enhances its aromaticity and potential for electrophilic substitution reactions, while the pyrrolidine ring contributes to its versatility in forming various derivatives.
Propiedades
IUPAC Name |
(3-phenyl-1-adamantyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-19(22-8-4-5-9-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-6-2-1-3-7-18/h1-3,6-7,16-17H,4-5,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDULMDKMWCMYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111859.png)
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)


![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-7-bromo-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111903.png)
![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B4111910.png)
![2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4111913.png)


![3-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4111945.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4111959.png)
![2-(4-chloro-2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111964.png)
![3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid](/img/structure/B4111969.png)
